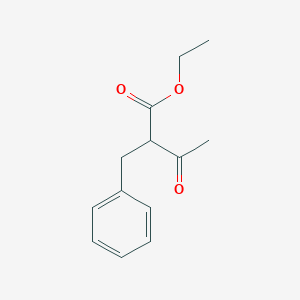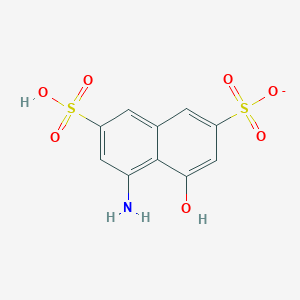
4-アミノ-5-ヒドロキシ-7-スルホン酸ナフタレン-2-スルホン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Synthesis Analysis
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt involves reactions under specific conditions. For example, azo compounds can be prepared by reacting benzenediazonium chloride with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions to produce azo-linked Schiff base ligands and their metal complexes, which are characterized by various spectroscopic methods (Tunçel & Serin, 2006).
Molecular Structure Analysis
The molecular structure of 2,7-Naphthalenedisulfonic acid derivatives is crucial for understanding their chemical behavior. Studies have revealed that synthesized ligands from these derivatives consist of six-membered rings due to intramolecular hydrogen bonding, with Schiff base ligands showing an ONO donor set, indicative of their complex molecular architecture (Tunçel & Serin, 2006).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are diverse. For instance, its oxidation mechanism with oxygen in subcritical water has been studied, showing significant yields under certain conditions, which is essential for understanding its behavior in various chemical reactions (Imbierowicz, 2017).
科学的研究の応用
ハイブリッド化合物の合成
この化合物は、1,2,3-トリアゾールと5,5-ジフェニルイミダゾリジン-2,4-ジオンをベースとした新しいハイブリッド化合物の合成において、水溶性リガンドとして使用されてきました . リガンドは反応を促進し、毒性の高い銅塩の量を削減しました .
抗菌活性
この化合物を使用して合成されたハイブリッド化合物は、M. luteusとP. aeruginoasa菌 に対して抗菌活性を示しています。
キナゾリノン骨格の合成
これは、1,2,3-トリアゾールファーマコフォア結合キナゾリノン骨格の調製に成功裏に使用されてきました . リガンドはクリック反応を支援し、銅塩の負荷を2モル%に削減しました .
アゾ結合シッフ塩基リガンドの調製
アゾ化合物は、ベンゼンジアゾニウムクロリドと4-アミノ-5-ヒドロキシ-2,7-ナフタレンジスルホン酸モノナトリウム塩をアルカリ性条件下で反応させることで調製されました . 2つの新しいアゾ結合シッフ塩基リガンドが合成されました .
工業化学における使用
有機金属化合物として、試薬、触媒、前駆体材料などの用途があります。 .
医薬品における使用
この化合物は、さまざまな医薬品の合成に使用できる医薬品業界で用途があります。 .
食品、医薬品、農薬または生物殺傷剤製品における使用
Safety and Hazards
When handling “4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt”, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
作用機序
Target of Action
The compound is often used as a ligand in chemical reactions A ligand is a molecule that binds to a specific site on a target molecule, often a protein
Mode of Action
This compound has been used successfully for the preparation of 1,2,3-triazoles pharmacophore linked-quinazolinone scaffold . It assists in the click reaction and reduces the loading of copper salt to 2 mol% .
Biochemical Pathways
Its role in the synthesis of 1,2,3-triazoles suggests it may influence pathways involving these structures .
Result of Action
The compound’s action results in the production of 1,2,3-triazole pharmacophore linked-quinazolinone scaffold with high-to-excellent yields .
Action Environment
The compound is water-soluble , suggesting that its action, efficacy, and stability may be influenced by the aqueous environment in which it is used.
生化学分析
Biochemical Properties
The compound has been used as a ligand in the synthesis of 1,2,3-triazole pharmacophore linked-quinazolinone scaffold . The ligand assists in the click reaction and reduces the loading of copper salt to 2 mol% . This suggests that the compound may interact with enzymes and proteins involved in these reactions, although specific interactions have not been detailed in the literature.
Molecular Mechanism
It is known to participate in click reactions as a ligand, potentially influencing the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt involves the conversion of naphthalene into the desired product through a series of chemical reactions.", "Starting Materials": [ "Naphthalene", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)", "Sodium nitrate (NaNO3)", "Sodium bisulfite (NaHSO3)", "Sodium carbonate (Na2CO3)", "Ammonium hydroxide (NH4OH)", "Hydrogen peroxide (H2O2)" ], "Reaction": [ "Naphthalene is first oxidized to form 2-naphthol using a mixture of NaOH and H2SO4.", "2-naphthol is then nitrated using NaNO3 and H2SO4 to form 2-nitro-1-naphthol.", "2-nitro-1-naphthol is reduced to 2-amino-1-naphthol using NaHSO3.", "2-amino-1-naphthol is diazotized using NaNO2 and HCl to form 2-diazo-1-naphthol.", "2-diazo-1-naphthol is coupled with 7-amino-4-hydroxybenzene-1-sulfonic acid using Na2CO3 and NH4OH to form the desired product, 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-.", "The monosodium salt form of the product is obtained by treating the product with NaOH and H2O2." ] } | |
CAS番号 |
5460-09-3 |
分子式 |
C10H9NO7S2.Na C10H9NNaO7S2 |
分子量 |
342.3 g/mol |
IUPAC名 |
sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18); |
InChIキー |
NYNXHIHYODXUFX-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-] |
正規SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.[Na] |
その他のCAS番号 |
17265-34-8 5460-09-3 |
物理的記述 |
Dry Powder |
ピクトグラム |
Irritant |
関連するCAS |
17265-34-8 3963-80-2 5460-09-3 |
同義語 |
1-Amino-8-naphthol-3,6-disulfonic Acid Monosodium Salt; 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Monosodium Salt; Ash Acid; Sodium 8-Amino-1-naphthol-3,6-disulfonate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt in click reactions?
A1: While neither of the provided abstracts explicitly mentions 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt, they highlight the importance of ligand-assisted click chemistry. Click reactions, particularly copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), are highly valuable for their efficiency and selectivity in synthesizing diverse molecules.
Q2: Can you provide an example from the research of how ligand-assisted click chemistry is used to synthesize bioactive molecules?
A: One of the studies focuses on synthesizing 1,2,3-triazole pharmacophore-linked quinazolinone scaffolds using a ligand-assisted click reaction in water. [] Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets for drug discovery. By employing click chemistry, researchers can efficiently attach diverse chemical groups to the quinazolinone core via the 1,2,3-triazole linker. This modular approach allows for the rapid synthesis of a library of compounds with varying substituents, facilitating the exploration of structure-activity relationships and the identification of promising drug candidates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




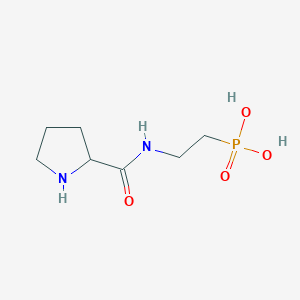


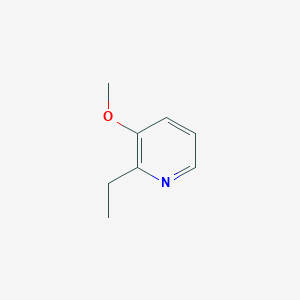
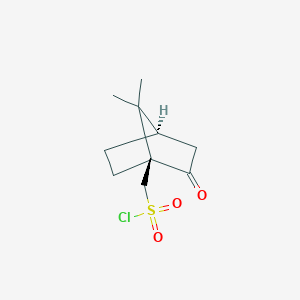





![1-methoxy-4-nitro-5-[(Z)-2-nitroethenyl]-2-phenylmethoxybenzene](/img/structure/B18217.png)

